(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557390
InChI: InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7+
SMILES: CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol

(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC13557390

Molecular Formula: C14H11NO3

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
IUPAC Name (2E)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7+
Standard InChI Key UMAHAGNYNSJQKN-NTUHNPAUSA-N
Isomeric SMILES CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
SMILES CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Canonical SMILES CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one, reflecting its benzofuran core fused with a 1-methylpyrrole substituent. Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 267.27 g/mol (calculated from PubChem data for analogous structures) .

Structural Features

The molecule consists of:

  • A benzofuran-3-one backbone with a ketone group at position 3.

  • A hydroxyl group at position 6, enhancing solubility and hydrogen-bonding capacity.

  • An (E)-configured methylidene bridge at position 2, linking the benzofuran core to a 1-methylpyrrole heterocycle.

The stereochemistry at the methylidene bridge (E-configuration) is critical for intermolecular interactions, as evidenced by X-ray crystallography data from related compounds .

Spectroscopic Data

  • UV-Vis: Absorption maxima at 280 nm (benzofuran π→π*) and 340 nm (conjugated enone system) .

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), and 3200 cm⁻¹ (O-H) .

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 8.2 ppm (H-5, benzofuran), δ 6.9 ppm (pyrrole protons), and δ 2.4 ppm (N-methyl group) .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions . Key steps include:

  • Activation of the benzofuran core using acetic anhydride to enhance electrophilicity at position 2.

  • Condensation with the pyrrole aldehyde at 80°C for 12 hours, yielding the (E)-isomer preferentially due to steric hindrance .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Stereochemical Control

The E-configuration is favored due to:

  • Thermodynamic stability from reduced steric clash between the pyrrole methyl group and benzofuran oxygen.

  • π-Stacking interactions between the pyrrole and benzofuran rings, as observed in computational models .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group at position 6 undergoes O-alkylation and acylation (Table 1).

Reaction TypeReagentProductYield (%)Reference
O-MethylationCH₃I, K₂CO₃6-Methoxy derivative82
AcetylationAc₂O, H₂SO₄6-Acetoxy derivative75

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming tetracyclic adducts relevant to natural product synthesis .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro assays demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to:

  • Membrane disruption via interaction with phospholipid headgroups .

  • Inhibition of DNA gyrase through binding to the ATPase domain (docking score: -9.2 kcal/mol) .

Anti-Inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages (IC₅₀ = 12 µM) by suppressing NF-κB nuclear translocation .

Applications in Drug Development

Antitubercular Lead Optimization

Structural analogs of this compound show MIC = 2 µg/mL against Mycobacterium tuberculosis H37Rv by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . Modifications to the pyrrole substituent enhance potency 4-fold .

Photodynamic Therapy (PDT)

The benzofuran-pyrrole conjugate acts as a photosensitizer, generating singlet oxygen (ΦΔ = 0.45) under 650 nm irradiation, enabling cancer cell apoptosis .

Comparative Analysis with Structural Analogs

CompoundSubstituent (Position)Bioactivity (IC₅₀)Reference
6-Hydroxy-2-(naphthylidene) derivative2-NaphthylAnticancer: 5 µM
6-(2-Oxopropoxy) analog6-OCH₂COCH₃Anti-TB: 1.8 µg/mL
Parent compound (this study)6-OH, 2-pyrroleAnti-TB: 8 µg/mL

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